4,7-Dichloro-2-(4-chlorophenyl)quinazoline
Overview
Description
4,7-Dichloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the CAS Number: 885277-72-5 . It has a molecular weight of 309.58 . The compound is a light yellow solid .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthesis methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular formula of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline is C14H7Cl3N2 . The Inchi Code is 1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H .Physical And Chemical Properties Analysis
4,7-Dichloro-2-(4-chlorophenyl)quinazoline is a light yellow solid . The boiling point and other specific physical and chemical properties are not available in the current search results.Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 4,7-Dichloro-2-(4-chlorophenyl)quinazoline , have been studied for their potential anticancer properties. These compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation . For instance, they have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell migration .
Antibacterial Agents
The structure of quinazoline allows for the synthesis of molecules that possess significant antibacterial activity. Research has indicated that quinazoline derivatives can be effective against drug-resistant bacterial strains, making them promising candidates for the development of new antibiotics .
Antifungal Applications
Similar to their antibacterial properties, quinazoline compounds have also been explored for their antifungal activities. They can serve as the basis for creating novel treatments against fungal infections, which are becoming increasingly resistant to current medications .
Antiviral Agents
The versatility of quinazoline derivatives extends to antiviral applications. These compounds have been investigated for their ability to inhibit the replication of various viruses, offering a pathway to new antiviral drugs .
Anti-Inflammatory and Analgesic
Quinazolines have demonstrated anti-inflammatory and analgesic effects, which could be harnessed in the development of new pain management and anti-inflammatory medications .
Anticonvulsant Properties
The neurological effects of quinazoline derivatives include anticonvulsant properties. They have the potential to be used in the treatment of epilepsy and other seizure-related disorders .
Anti-Parkinsonism
Some quinazoline compounds have shown promise in the treatment of Parkinson’s disease by affecting dopaminergic pathways in the brain, offering hope for new therapeutic strategies .
Antioxidant Properties
Quinazoline derivatives can act as antioxidants, helping to neutralize free radicals in the body. This property is beneficial in preventing oxidative stress, which is linked to various chronic diseases .
properties
IUPAC Name |
4,7-dichloro-2-(4-chlorophenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGUTECHLRFSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680005 | |
Record name | 4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |
CAS RN |
885277-72-5 | |
Record name | 4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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